9-Methanesulfonylcarbazole
Description
9-Methanesulfonylcarbazole is a derivative of carbazole, a nitrogen-containing heterocyclic compound. Carbazole and its derivatives are known for their stability, photochemical properties, and versatility in functionalization.
Properties
IUPAC Name |
9-methylsulfonylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17(15,16)14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANZPOQEQVYVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443465 | |
| Record name | 9-Methanesulfonylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2169-37-1 | |
| Record name | 9-Methanesulfonylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methanesulfonylcarbazole typically involves the sulfonation of carbazole. One common method is the reaction of carbazole with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the methanesulfonyl derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using methanesulfonic acid. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 9-Methanesulfonylcarbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it back to carbazole or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while substitution reactions can produce a variety of functionalized carbazole derivatives .
Scientific Research Applications
9-Methanesulfonylcarbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 9-Methanesulfonylcarbazole involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes or interfere with cellular processes, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and application .
Comparison with Similar Compounds
Carbazole: The parent compound, known for its stability and photochemical properties.
9-Ethylcarbazole: Another derivative with similar applications in electronic materials.
9-Phenylcarbazole: Known for its use in organic semiconductors.
Uniqueness: 9-Methanesulfonylcarbazole is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications requiring specific electronic or photochemical characteristics .
Biological Activity
9-Methanesulfonylcarbazole is a compound belonging to the carbazole family, known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and data.
Overview of this compound
This compound is characterized by the presence of a methanesulfonyl group attached to the carbazole ring. This structural modification enhances its solubility and biological activity compared to other carbazole derivatives. The compound has garnered attention for its potential applications in treating various diseases due to its antimicrobial, antitumor, and neuroprotective properties.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study conducted by Reddy et al., several N-substituted carbazoles were synthesized and tested against various bacterial and fungal strains. The results indicated that compounds with similar structures to this compound showed zones of inhibition ranging from 12.6 to 22.3 mm against Staphylococcus aureus, Escherichia coli, and antifungal activity against Candida albicans at concentrations of 100 µg/mL .
| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20.5 | 100 |
| Escherichia coli | 18.0 | 100 |
| Candida albicans | 15.0 | 100 |
2. Antitumor Activity
The antitumor potential of this compound has also been investigated. A notable study indicated that certain N-substituted carbazoles could inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair, at concentrations significantly lower than standard chemotherapeutic agents like etoposide .
- Case Study : In vitro studies showed that at a concentration of 2.5 µM, a derivative similar to this compound inhibited topoisomerase II activity by over 90%, suggesting its potential as a chemotherapeutic agent.
3. Neuroprotective Effects
Neuroprotection is another promising area where this compound may play a significant role. Research has indicated that certain carbazole derivatives can protect neuronal cells from oxidative stress-induced injury. For instance, compounds with bulky substituents at the N-position demonstrated neuroprotective effects at concentrations as low as 3 µM .
- Mechanism : The neuroprotective activity is believed to stem from antioxidative mechanisms that do not rely on glutathione (GSH), enhancing cellular resilience against excitotoxicity.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : As observed in antitumor studies, the compound may inhibit critical enzymes involved in cellular replication and repair.
- Antioxidative Properties : Its ability to scavenge free radicals contributes to its neuroprotective effects.
- Modulation of Signaling Pathways : Some studies suggest that derivatives can influence signaling pathways related to inflammation and cell survival.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
